molecular formula C18H14ClN5O2 B2712814 N-(3-chlorophenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1206988-53-5

N-(3-chlorophenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2712814
CAS No.: 1206988-53-5
M. Wt: 367.79
InChI Key: BBMQRBSEKRAFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone-acetamide class, characterized by a fused [1,2,4]triazolo[4,3-c]quinazolin-3-one core, a 7-methyl substituent, and an acetamide group linked to a 3-chlorophenyl moiety. The 3-chlorophenyl group may enhance lipophilicity, influencing bioavailability and target binding compared to other aryl substituents.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2/c1-11-4-2-7-14-16(11)20-10-23-17(14)22-24(18(23)26)9-15(25)21-13-6-3-5-12(19)8-13/h2-8,10H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMQRBSEKRAFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves the following steps:

    Formation of the Triazoloquinazoline Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazoloquinazoline core with a 3-chlorophenyl group, often using chlorinated aromatic compounds and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-(3-chlorophenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has shown promising anticancer properties in various studies. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects. For instance:

  • Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies have indicated that this compound exhibits higher efficacy compared to traditional chemotherapeutics in certain cancer types, such as breast and lung cancer .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial and antifungal agent has been explored:

  • Spectrum of Activity : The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Potential Applications : This property suggests potential use in developing new antimicrobial agents to combat resistant strains of bacteria.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects:

  • Mechanism : It is believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
  • Research Findings : Animal models have shown improved cognitive function and reduced neuronal damage following administration of the compound in neurodegenerative disease models.

Summary of Applications

ApplicationDescriptionEvidence Source
Anticancer ActivityInhibits DNA synthesis; induces apoptosis in cancer cells
AntimicrobialEffective against various bacterial and fungal strains
NeuroprotectiveModulates neurotransmitters; reduces oxidative stress

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide () Structural Difference: The phenyl ring has a 2-bromo and 4-methyl substitution instead of 3-chloro. The methyl group could increase hydrophobicity, enhancing membrane permeability but risking off-target interactions .
  • N-(4-(N-(3-(4-benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide () Structural Difference: A sulfamoyl-piperazine-benzyl group replaces the triazoloquinazolinone core. Implications: The piperazine moiety introduces basicity, improving solubility, while the sulfamoyl group may target sulfotransferases or proteases. This highlights how core heterocycle replacements can shift pharmacological targets .

Modifications to the Acetamide Linker

  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () Structural Difference: A simpler quinazolin-4-one core with an ethylamino-acetamide linker. Activity: Demonstrated anti-inflammatory activity surpassing Diclofenac, suggesting that aminoalkyl substituents on the acetamide enhance target engagement.
  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides ()

    • Structural Difference : A thioether linkage instead of a direct acetamide bond.
    • Implications : Sulfur’s polarizability may improve solubility but increase susceptibility to oxidative metabolism. The sulfamoyl group could enhance selectivity for inflammation-related enzymes .

Core Heterocycle Variations

  • N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) () Structural Difference: A triazolo-pyridazine core instead of triazolo-quinazoline.
  • 3-Butyl-2-hydrazinequinazolin-4(3H)-ones ()

    • Structural Difference : A hydrazine side chain replaces the triazolo ring.
    • Activity : Moderate anti-inflammatory effects but higher ulcerogenic risk, underscoring the triazolo ring’s role in balancing efficacy and safety .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reported Activity
Target Compound Triazoloquinazolinone 3-chlorophenyl, 7-methyl N/A (Inferred kinase inhibition)
N-(2-bromo-4-methylphenyl)-analog Triazoloquinazolinone 2-bromo-4-methylphenyl N/A (Likely similar to target)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolin-4-one Ethylamino, phenyl Anti-inflammatory > Diclofenac
C1632 Triazolo-pyridazine 3-methyl, N-methylphenyl Kinase inhibition (Inferred)
Thioacetamide derivatives Quinazolin-4-one with thio Sulfamoylphenyl, variable Moderate anti-inflammatory

Research Findings and Implications

  • Anti-inflammatory Potential: The ethylamino-acetamide analog () outperforms Diclofenac, suggesting that substitutions on the acetamide linker critically modulate activity. The target compound’s triazolo ring may further enhance this by stabilizing enzyme interactions .
  • Kinase Inhibition: Triazolo-pyridazine analogs () are established kinase inhibitors. The target compound’s triazoloquinazolinone core, with a larger aromatic system, could improve affinity for ATP-binding pockets in kinases like EGFR or VEGFR .
  • Safety Profile: Ulcerogenic risk in simpler quinazolinones () highlights the need for structural optimization. The 3-chlorophenyl group in the target compound may reduce gastrointestinal toxicity compared to alkylamino substituents .

Biological Activity

N-(3-chlorophenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and relevant research findings.

Structure

The compound features a triazolo[4,3-c]quinazoline core, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and acetamide groups enhances its pharmacological profile.

Molecular Formula

The molecular formula for this compound is C17H15ClN4OC_{17}H_{15}ClN_{4}O.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-c]quinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Results : In vitro studies reported IC50 values ranging from 2.44 to 9.43 μM against HepG2 (liver cancer) and HCT-116 (colorectal cancer) cell lines. Compounds with specific substitutions showed enhanced binding affinity to DNA and inhibited topoisomerase II activity, a crucial target in cancer therapy .
CompoundCell LineIC50 (µM)
16HepG26.29
16HCT-1162.44
17HepG28.00
17HCT-1165.00

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of topoisomerase II, which is essential for DNA replication and transcription.
  • Intercalation with DNA : The structure allows it to intercalate into the DNA helix, disrupting the normal function and leading to apoptosis in cancer cells .

Additional Biological Activities

Beyond anticancer effects, triazolo[4,3-c]quinazolines have been investigated for their potential anti-inflammatory and antimicrobial properties. They may inhibit TNF-alpha production and exhibit activity against various pathogens.

Study on Anticancer Effects

A comprehensive study evaluated several triazoloquinazoline derivatives for their anticancer properties against multiple cell lines including HePG-2 (liver), MCF-7 (breast), PC3 (prostate), and HCT-116 (colorectal). Key findings included:

  • Compound Ranking by Activity :
    • Compound 9: Highest activity against HCT-116 with an IC50 of 17.35 µM.
    • Compound 7: Moderate activity across all tested lines with IC50 values ranging from 27.05 to 39.41 µM.

Table of Cytotoxicity Evaluation

Compound No.HePG2 (IC50 µM)MCF-7 (IC50 µM)PC3 (IC50 µM)HCT-116 (IC50 µM)
588.66 ± 4.894.47 ± 5.2>10065.46 ± 4.1
671.90 ± 3.973.80 ± 3.848.29 ± 2.942.48 ± 3.2
9 29.47 ± 5.0 39.41 ± 6.0 N/A 17.35 ± 5.0

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinazoline core. Key steps include:

  • Cyclization : Precursors like hydrazine derivatives and carbonyl-containing intermediates are cyclized under basic or acidic conditions to form the triazole ring .
  • Acetamide Coupling : The chlorophenyl-acetamide moiety is introduced via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and pH control are critical to minimize by-products. TLC and HPLC monitor intermediate purity .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Characterization Techniques
CyclizationHydrazine hydrate, NaOH/EtOH65–75NMR, IR
Acetamide Formation3-chloroaniline, DCC/DMAP70–80LC-MS, HPLC

Q. How is structural integrity validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. Key signals include the triazole NH (~12 ppm) and quinazoline carbonyl (~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 423.08 g/mol) .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its enzyme inhibition mechanism?

Methodological Answer:

  • In Vitro Assays : Use purified enzymes (e.g., COX-2, kinases) to measure IC50_{50} values via fluorogenic substrates. For example, monitor fluorescence quenching upon binding .
  • Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with enzyme active sites (e.g., hydrogen bonding with triazole NH) .

Q. Table 2: Example Enzyme Inhibition Data (Analog Compounds)

CompoundTarget EnzymeIC50_{50} (µM)Inhibition Type
Quinoxaline ACOX-20.75Competitive
Triazoloquinazoline analogAurora Kinase1.2Non-competitive

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from:

  • Purity Variability : Re-synthesize the compound under standardized conditions and validate purity via HPLC (>98%) .
  • Assay Conditions : Re-test activity under controlled pH (7.4), temperature (37°C), and ionic strength. For example, discrepancies in IC50_{50} due to DMSO solvent effects can be mitigated by limiting DMSO to <1% .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .

Q. What computational strategies predict structure-activity relationships (SAR) for derivative design?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity. Software like MOE or Schrödinger identifies critical substituents (e.g., chloro vs. fluoro at position 3) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess substituent effects on target engagement .

Q. Table 3: SAR Insights from Analog Studies

SubstituentPositionEffect on Activity
-ClPhenyl ringEnhances lipophilicity and target affinity
-OCH3_3QuinazolineReduces metabolic stability

Q. How to optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Solubility Screening : Test in PBS, DMSO, and cyclodextrin solutions. For poor solubility (<10 µg/mL), use nanoformulation (e.g., liposomes) .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of acetamide bond) .

Q. What strategies enhance synthetic yield for scale-up?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Optimization : Replace traditional bases with immobilized catalysts (e.g., polymer-supported DMAP) to simplify purification .

Q. How to prioritize functional group modifications for potency?

Methodological Answer:

  • Bioisosteric Replacement : Replace the chloro group with trifluoromethyl (-CF3_3) to enhance metabolic stability without altering steric bulk .
  • Fragment-Based Design : Screen fragment libraries to identify substituents that improve binding entropy (e.g., methylsulfanyl for hydrophobic interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.